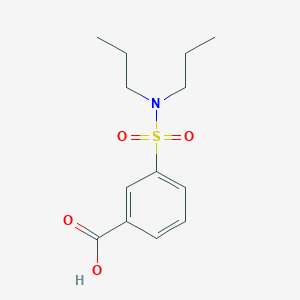

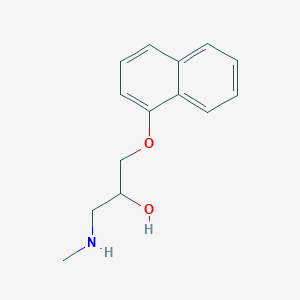

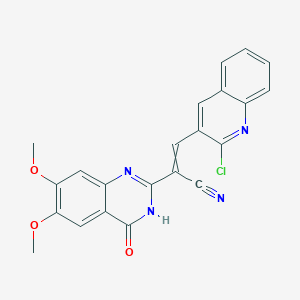

N-(3-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, also known as AMN-107, is a small molecule inhibitor of Bcr-Abl tyrosine kinase. It is a potent and selective inhibitor of Bcr-Abl, which is a fusion protein that results from the Philadelphia chromosome translocation and is responsible for the development of chronic myelogenous leukemia (CML) and some cases of acute lymphoblastic leukemia (ALL). The discovery of AMN-107 has revolutionized the treatment of CML and has significantly improved the prognosis and survival of patients with this disease.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The chemical synthesis and characterization of derivatives related to N-(3-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involve complex reactions and analytical techniques. For instance, the synthesis of N-[(Aminoalkyl)phenyl]-1-naphthamides and N-[(aminoalkyl)phenyl]-5,6,7,8-tetrahydronaphthalene-1-carboxamides from cyanonaphthamides showcases the chemoselective synthesis process. These compounds were screened for anticoagulant effects, indicating the importance of structure-activity relationships in designing molecules with potential therapeutic applications (Nguyen & Ma, 2017).

Anticancer Evaluation

The synthesis and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole indicate the potential of naphthyridine derivatives in cancer therapy. These compounds were evaluated for their in vitro anticancer activity, highlighting the therapeutic potential of naphthyridine derivatives against various cancer cell lines, with specific compounds showing notable activity against breast cancer cell lines (Salahuddin et al., 2014).

Antimicrobial Activity

The development of novel antimicrobial agents is another significant application of N-(3-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives. For example, the synthesis and antibacterial evaluation of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides revealed their potential in fighting bacterial infections, including efficacy against Escherichia coli and other gram-negative pathogens (Santilli et al., 1975).

Biological Activity

The regioselective synthesis of novel [N-(4-Oxo-3-(2-phenyl-1,8-naphthyridin-3-yl)-thiazolidin-2-ylidene)]acetamide/benzamides and their evaluation for biological activity exemplify the potential of these compounds as antibacterial agents. This study showcases the process of discovering new antibacterial agents to combat bacterial infections, emphasizing the importance of naphthyridine derivatives in medicinal chemistry (Kundenapally et al., 2019).

Propiedades

IUPAC Name |

N-(3-acetamidophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c1-11(23)20-13-6-3-7-14(10-13)21-17(24)15-9-12-5-4-8-19-16(12)22(2)18(15)25/h3-10H,1-2H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZUGWYJFFCXGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetamidophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

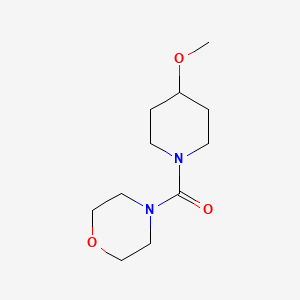

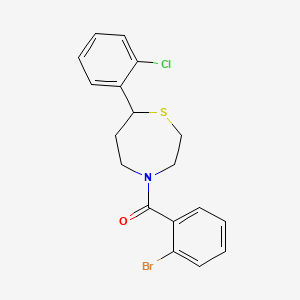

![2-Chloro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B2471814.png)

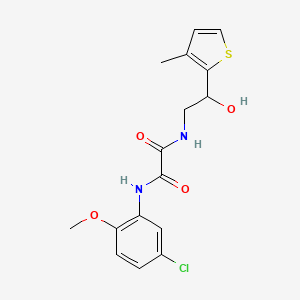

![5-(thiophen-2-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2471818.png)

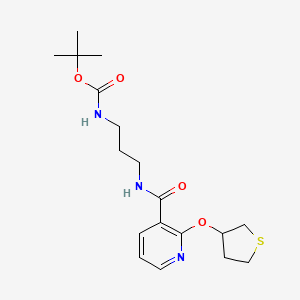

![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2471821.png)